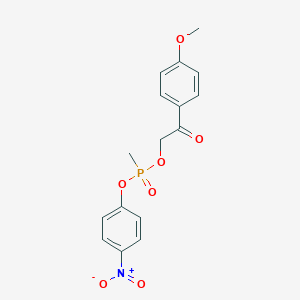
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine is a complex organic compound characterized by the presence of two chloro-phenylethyl groups and a sulfinylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine typically involves the reaction of 2-chloro-2-phenylethylamine with sulfinylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile at room temperature . The process requires careful monitoring to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The sulfinylhydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfonylhydrazine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1-Bis(2-chloro-2-phenylethyl)-2-thiohydrazine: Contains a thiohydrazine moiety instead of a sulfinylhydrazine moiety.
Uniqueness
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine is unique due to its specific combination of chloro-phenylethyl groups and the sulfinylhydrazine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
20570-07-4 |
|---|---|
Molecular Formula |
C16H16Cl2N2OS |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-2-phenylethyl)-2-phenyl-N-(sulfinylamino)ethanamine |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-15(13-7-3-1-4-8-13)11-20(19-22-21)12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
CQMGHQNVBZBCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CC(C2=CC=CC=C2)Cl)N=S=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


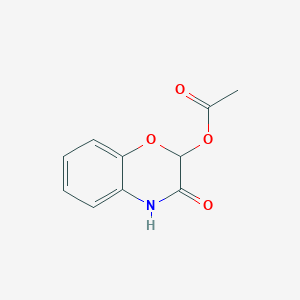
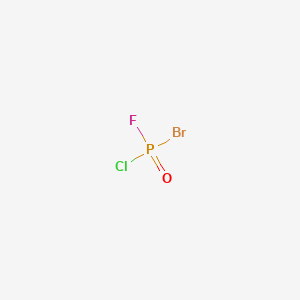
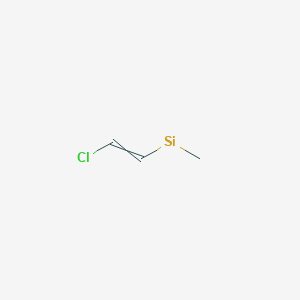
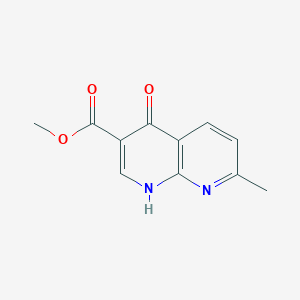

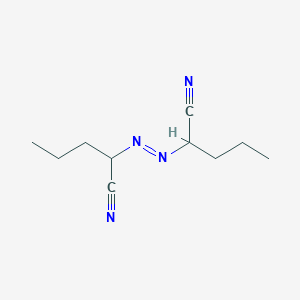
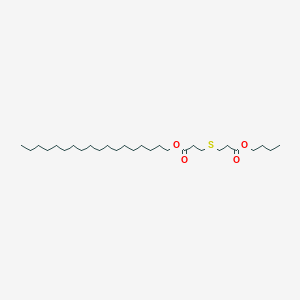
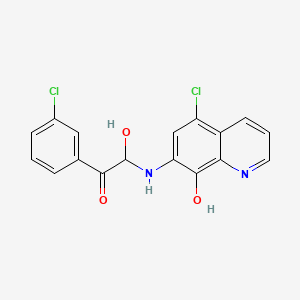
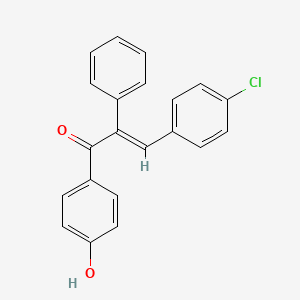
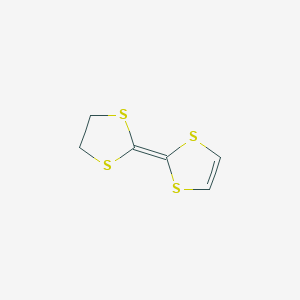
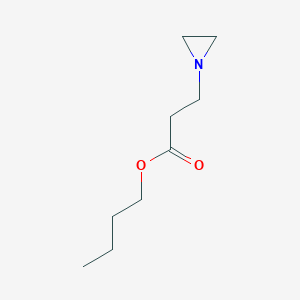
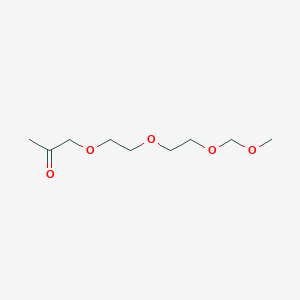
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
